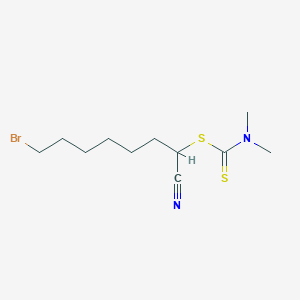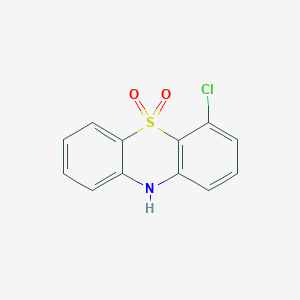
4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound’s unique structure and properties make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the chlorination of phenothiazine derivatives under controlled conditions. The reaction may proceed through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the chlorine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, and substituted phenothiazine derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses, particularly in neuropharmacology.
Industry: Use in manufacturing processes or as intermediates in chemical production.
Mécanisme D'action
The mechanism of action of 4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione may involve interaction with specific molecular targets such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter activity, inhibition of specific enzymes, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione’s unique structure, particularly the presence of the chlorine substituent and the dione functionality, may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
61174-91-2 |
|---|---|
Formule moléculaire |
C12H8ClNO2S |
Poids moléculaire |
265.72 g/mol |
Nom IUPAC |
4-chloro-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-4-3-6-10-12(8)17(15,16)11-7-2-1-5-9(11)14-10/h1-7,14H |
Clé InChI |
PSHGVPATSJCGPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


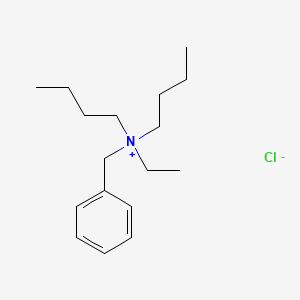
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)

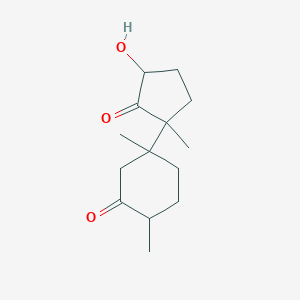
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
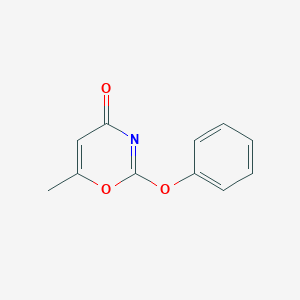
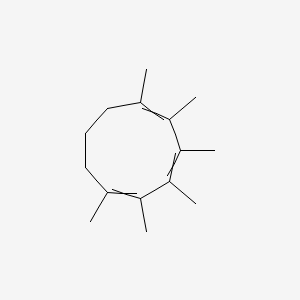

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
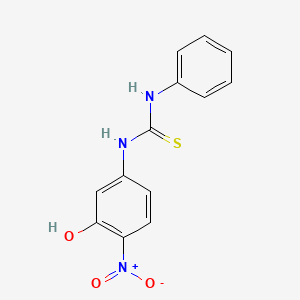
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
